molecular formula C21H32N2O2 B6914605 N-[[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]piperidin-3-yl]methyl]-2-methylpropanamide

N-[[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]piperidin-3-yl]methyl]-2-methylpropanamide

Cat. No.: B6914605
M. Wt: 344.5 g/mol
InChI Key: DUPUHRHTQQDCAW-UHFFFAOYSA-N
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Description

N-[[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]piperidin-3-yl]methyl]-2-methylpropanamide is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a propanamide group

Properties

IUPAC Name

N-[[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]piperidin-3-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-15(2)20(24)22-12-16-7-6-10-23(13-16)14-18-9-5-8-17-11-21(3,4)25-19(17)18/h5,8-9,15-16H,6-7,10-14H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPUHRHTQQDCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1CCCN(C1)CC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]piperidin-3-yl]methyl]-2-methylpropanamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving amines and dihaloalkanes.

    Coupling Reactions: The benzofuran and piperidine moieties are coupled using alkylation reactions, where the benzofuran derivative is reacted with a piperidine derivative in the presence of a base.

    Amidation: The final step involves the formation of the amide bond by reacting the coupled product with 2-methylpropanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety can yield benzofuranones, while reduction of the piperidine ring can yield piperidines with varying degrees of saturation.

Scientific Research Applications

N-[[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]piperidin-3-yl]methyl]-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological and inflammatory diseases.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Chemistry: It serves as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]piperidin-3-yl]methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes involved in neurological and inflammatory pathways.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]piperidin-3-yl]methyl]-2-methylpropanamide: shares similarities with other benzofuran and piperidine derivatives, such as:

Uniqueness

  • The unique combination of the benzofuran, piperidine, and propanamide groups in this compound provides it with distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

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